![molecular formula C12H16FN3O B2907313 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide CAS No. 486457-12-9](/img/structure/B2907313.png)

2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

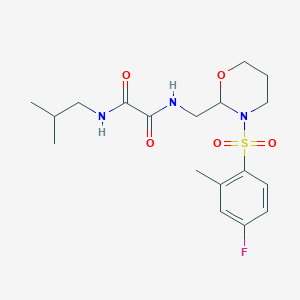

“2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide” is a chemical compound with the CAS Number: 27144-84-9 . It has a molecular weight of 223.29 .

Synthesis Analysis

While specific synthesis details for “2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide” were not found, a related study discusses the synthesis of benzimidazole derivatives, which could provide insights into potential synthesis methods .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 . This indicates the presence of fluorophenyl and piperazinyl groups in the compound.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 426.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 211.9±28.7 °C . The compound has a molar refractivity of 62.9±0.3 cm^3, a polar surface area of 50 Å^2, and a molar volume of 195.3±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound and its analogues have been studied for their role as inhibitors of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . These inhibitors are particularly significant because current ENT inhibitors are mostly selective for ENT1, whereas the compound shows greater selectivity for ENT2 .

Antimicrobial and Antitubercular Properties

Research on piperazine and pyrazole derivatives, including this compound, has highlighted their potential antimicrobial and antitubercular properties. This opens up avenues for developing new treatments against resistant strains of bacteria and tuberculosis.

Pharmaceutical Applications

The compound is a major metabolite of hydroxyzine and exhibits a high affinity for the histamine H1 receptor . It is used in the management of allergies, hay fever, angioedema, and urticaria, showcasing its importance in allergy and immune response medications.

Proteomics Research

In the field of proteomics, this compound has been utilized for research purposes . Its specific interactions with proteins can help in understanding protein functions and in the development of new therapeutic agents.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various chemical entities. Its derivatives have been synthesized and evaluated for their anticonvulsant activity, among other pharmacological properties . This highlights its versatility in chemical synthesis and drug development.

Biotechnology Applications

In biotechnology, the compound has been used in the development of new biochemicals for research, such as those involved in cell viability assays and as inhibitors of human carbonic anhydrase . These applications are crucial for advancing research in cellular biology and enzyme function.

Wirkmechanismus

While the specific mechanism of action for “2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide” is not available, a related compound, “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” has been found to inhibit ENTs, being more selective to ENT2 than to ENT1 .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEVYCQXJFWQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2907232.png)

![2,6-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2907233.png)

![Methyl 4-[2-amino-3-cyano-6-(4-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2907234.png)

![N-(2,3-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2907238.png)

![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)

![1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene](/img/structure/B2907251.png)